1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(4-ETHOXYPHENYL)ACETAMIDO]-N-(2,6-DIMETHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE
Overview
Description
1-[(5-amino-1H-tetrazol-1-yl)acetylamino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions. The presence of multiple functional groups, including an amine, an ethoxy group, and a cyclohexanecarboxamide moiety, makes this compound a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-amino-1H-tetrazol-1-yl)acetylamino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide involves several steps, starting with the preparation of the tetrazole ring. The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions. The resulting tetrazole is then coupled with an acyl chloride to form the tetrazolyl acetamide intermediate.
Next, the intermediate is reacted with 4-ethoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the tetrazole synthesis and coupling reactions, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(5-amino-1H-tetrazol-1-yl)acetylamino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced back to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution of the ethoxy group can result in the formation of various substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology: The tetrazole ring is known for its bioisosteric properties, making this compound a potential candidate for drug development. It can be used in the design of enzyme inhibitors or receptor agonists/antagonists.
Medicine: The compound’s potential pharmacological properties, such as anti-inflammatory or antimicrobial activity, can be explored in preclinical studies.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(5-amino-1H-tetrazol-1-yl)acetylamino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide is not fully understood, but it is likely to involve interactions with specific molecular targets. The tetrazole ring can mimic the structure of carboxylic acids, allowing the compound to bind to enzymes or receptors that recognize these functional groups. Additionally, the presence of the amine and ethoxy groups can facilitate interactions with other biomolecules, potentially leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-{(5-Amino-1H-tetrazol-1-yl)acetylamino}-N-phenylcyclohexanecarboxamide: This compound has a similar structure but with a furylmethyl group instead of an ethoxyphenyl group.
Ethyl (5-amino-1H-tetrazol-1-yl)acetate: This compound features an ethyl ester group instead of the cyclohexanecarboxamide moiety.
Uniqueness
The uniqueness of 1-[(5-amino-1H-tetrazol-1-yl)acetylamino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide lies in its combination of functional groups, which provide a unique set of chemical and biological properties. The presence of the tetrazole ring, along with the ethoxyphenyl and cyclohexanecarboxamide moieties, makes this compound a versatile and valuable subject for research in various scientific fields.
Properties
IUPAC Name |
1-(N-[2-(5-aminotetrazol-1-yl)acetyl]-4-ethoxyanilino)-N-(2,6-dimethylphenyl)cyclohexane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N7O3/c1-4-36-21-13-11-20(12-14-21)33(22(34)17-32-25(27)29-30-31-32)26(15-6-5-7-16-26)24(35)28-23-18(2)9-8-10-19(23)3/h8-14H,4-7,15-17H2,1-3H3,(H,28,35)(H2,27,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWGBLJSFAZSLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(=O)CN2C(=NN=N2)N)C3(CCCCC3)C(=O)NC4=C(C=CC=C4C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N7O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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